Tunable Reaction Pathways: Propargylation vs. Allenylation
In contrast to simple alkyl esters of but-2-ynoic acid which primarily undergo nucleophilic addition or basic hydrolysis, 4-hydroxybut-2-ynoate esters—the class to which CAS 393790-13-1 belongs—exhibit a distinct bifurcated reactivity under superelectrophilic activation with Brønsted acids (e.g., TfOH) or Lewis acids [1]. Depending on reaction conditions, these substrates can undergo either C4-attack leading to arene propargylation or C2-attack leading to allenylation and subsequent furan-2-one formation [1]. This tunable chemoselectivity is not observed in structurally similar alkynoates lacking the 4-hydroxybut-2-enyl group, providing a verifiable advantage in divergent synthesis planning.
| Evidence Dimension | Reaction pathway tunability |
|---|---|
| Target Compound Data | Bifurcated pathways: C4-attack (propargylation) or C2-attack (allenylation/furan-2-ones) |
| Comparator Or Baseline | Simple alkyl but-2-ynoates (e.g., methyl or ethyl esters) |
| Quantified Difference | Qualitative pathway divergence (specific yields vary by substrate; target class enables both pathways, comparators typically enable only one or none) |
| Conditions | Superelectrophilic activation with TfOH or HUSY zeolite |
Why This Matters
This tunable chemoselectivity enables synthetic route flexibility not available with simpler but-2-ynoate esters, reducing the need for multiple building block purchases.
- [1] Kalyana, R., et al. Reactions of alkyl 4-hydroxybut-2-ynoates with arenes under superelectrophilic activation with triflic acid or HUSY zeolite: Alternative propargylation or allenylation of arenes, and synthesis of furan-2-ones. Tetrahedron. 2019. View Source
